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These application notes provide detailed protocols and data for cross-coupling reactions
catalyzed by Lithium bis(trimethylsilyl)amide (LIHMDS). LIHMDS is a strong, non-nucleophilic
base that has proven to be highly effective in facilitating a variety of palladium-catalyzed cross-
coupling reactions, offering advantages in terms of reactivity, selectivity, and functional group
tolerance.[1][2][3][4] This document focuses on three key applications: the Sonogashira
coupling of aryl fluorides, the Buchwald-Hartwig amination of aryl halides, and the a-arylation of
carbonyl compounds.

LIHMDS-Promoted Palladium-Catalyzed
Sonogashira Cross-Coupling of Aryl Fluorides

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-
carbon bonds between terminal alkynes and aryl or vinyl halides. The use of LIHMDS has
enabled the efficient coupling of challenging aryl fluorides, which are often unreactive under
traditional Sonogashira conditions.[5][6][7] This copper-free method avoids the use of
exogenous ligands and excess amines, presenting a greener and more operationally simple
alternative.[5]

Reaction Principle

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the
aryl fluoride to a Pd(0) species, followed by deprotonation of the terminal alkyne by LIHMDS,
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transmetalation, and reductive elimination to afford the internal alkyne product.[5] LIHMDS
plays a dual role, acting as a strong base to deprotonate the alkyne and as a promoter where
the formation of a strong Li-F bond is believed to be a key driving force for the reaction.[5]

Quantitative Data Summary

The following table summarizes the substrate scope for the LIHMDS-promoted Sonogashira
coupling of various aryl fluorides with terminal alkynes.
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Experimental Protocol

Materials:
o Palladium(ll) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

e Lithium bis(trimethylsilyl)amide (LIHMDS) (1.0 M solution in THF)
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Aryl fluoride

Terminal alkyne

Anhydrous tetrahydrofuran (THF)

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Magnetic stirrer and heating plate

Procedure:

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst
(e.g., Pdz(dba)s, 3 mol%).

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three
times.

Add the aryl fluoride (1.0 equiv) and the terminal alkyne (1.2 equiv) to the Schlenk tube
under the inert atmosphere.

Add anhydrous THF via syringe.

Add the LIHMDS solution (2.0 equiv) dropwise to the reaction mixture at room temperature.
Heat the reaction mixture to 110 °C and stir for 15 hours.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

Upon completion, cool the reaction mixture to room temperature and quench with a
saturated aqueous solution of ammonium chloride.

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to obtain the desired
internal alkyne.[5]

Reaction Workflow

Reagent Addition:
1. Pd Catalyst
2. Aryl Fluoride & Alkyne
3. THF
4. LIHMDS (dropwise)

Workup:
- Quench with NH4Cl(aq)
- Extraction
- Wash & Dry

Reaction:
- Heat to 110°C
- Stir for 15h

Reaction Setup:
- Schlenk tube
- Inert atmosphere

Final Product:
- Internal Alkyne

Purification:
- Column Chromatography

Click to download full resolution via product page

Workflow for LIHMDS-Promoted Sonogashira Coupling.

LIHMDS-Mediated Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the
formation of C-N bonds between aryl halides and amines. LIHMDS is frequently employed as a
strong, non-nucleophilic base in these reactions, proving particularly effective for the coupling
of a wide range of amines with various aryl and heteroaryl halides.[6][8][9][10][11][12]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex,
followed by coordination of the amine. Deprotonation of the coordinated amine by LIHMDS
forms a palladium-amido complex, which then undergoes reductive elimination to yield the
arylated amine and regenerate the Pd(0) catalyst.[6][11]

Quantitative Data Summary

The following table illustrates the scope of the LIHMDS-mediated Buchwald-Hartwig amination
with various aryl halides and amines.
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Experimental Protocol

Materials:

o Palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) or a combination of a

palladium source (e.g., Pdz(dba)s) and a ligand (e.g., RuPhos, BrettPhos, XPhos)

e Lithium bis(trimethylsilyl)amide (LIHMDS) (1.0 M solution in THF)
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Aryl halide
Amine
Anhydrous solvent (e.g., THF, toluene, or 1,4-dioxane)

Standard glassware for inert atmosphere reactions

Procedure:

In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol %) and
the aryl halide (1.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

Add the amine (1.2 equiv) and the anhydrous solvent.
Add the LIHMDS solution (1.5-2.5 equiv) to the reaction mixture.

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature
(typically 65-110 °C).

Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water
and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired N-
arylated amine.[1][8][10]

Catalytic Cycle
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Reductive Elimination
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Catalytic Cycle for Buchwald-Hartwig Amination.

LIHMDS-Promoted a-Arylation of Carbonyl
Compounds

The a-arylation of carbonyl compounds is a fundamental transformation for the synthesis of
molecules containing a-aryl carbonyl motifs, which are prevalent in pharmaceuticals and
natural products. The use of LIHMDS as a base facilitates the formation of lithium enolates,
which can then undergo palladium-catalyzed coupling with aryl halides.[1][2][4][5][13][14][15]

[16]
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Reaction Principle

The reaction involves the deprotonation of the a-carbon of a carbonyl compound by LIHMDS to
form a lithium enolate. This enolate then participates in a palladium-catalyzed cross-coupling
reaction with an aryl halide. The catalytic cycle is similar to other cross-coupling reactions,
involving oxidative addition, transmetalation (in this case, from the lithium enolate to the
palladium center), and reductive elimination.[13]

Quantitative Data Summary

The following table presents the scope of the LIHMDS-promoted a-arylation of various ketones

and esters.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.organic-chemistry.org/Highlights/2004/25November.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8783099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Carbonyl ) . :
Entry Aryl Halide Ligand Product Yield (%)
Compound
4 1-Phenyl-2-
Propiopheno (p-
1 Chlorotoluen DtBPF 95[15]
ne tolyl)propan-
e
1-one
2-(4-
Methoxyphen
Acetophenon  4-
2 ) P(t-Bu)s yh)-1- 89
e Bromoanisole
phenylethan-
1-one
4 2-(4-
Cyclohexano Cyanophenyl
3 Y Bromobenzo BINAP yanopheny) 85
ne o cyclohexan-
nitrile
1-one
4- tert-Butyl 2-
tert-Butyl
4 Bromotoluen QPhos (p- 91
acetate
e tolyl)acetate
) tert-Butyl 2-
tert-Butyl (naphthalen-
5 ) Bromonaphth  P(t-Bu)s 87
propionate 2-
alene
yl)propanoate
2-(4-
(Trifluorometh
N,N- 4-
: ylphenyl)-
6 Dimethylacet Chlorobenzot  RuPhos NN 82
amide rifluoride ’
dimethylaceta
mide
Ethyl 2-(4-
4- acetylphenyl
Ethyl ylphenyl)
7 ) Bromoacetop  XPhos -2- 78
isobutyrate
henone methylpropan
oate
© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.researchgate.net/publication/5816511_a-Arylation_of_ketones_using_Highly_active_air-stable_DtBPFPdX2_X_Cl_Br_catalysts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8783099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocol

Materials:

Palladium catalyst (e.g., Pd(OAc)z, Pdz(dba)s)

Phosphine ligand (e.g., P(t-Bu)s, RuPhos, XPhos)

Lithium bis(trimethylsilyl)amide (LIHMDS) (1.0 M solution in THF)
Carbonyl compound (ketone or ester)

Aryl halide

Anhydrous solvent (e.g., THF or toluene)

Standard glassware for inert atmosphere reactions

Procedure:

To an oven-dried Schlenk tube, add the palladium catalyst (1-2 mol %) and the phosphine
ligand (2-4 mol %).

Seal the tube, and evacuate and backfill with an inert gas.
Add the aryl halide (1.0 equiv) and the anhydrous solvent.

In a separate flask under an inert atmosphere, dissolve the carbonyl compound (1.2 equiv) in
anhydrous THF.

Cool the carbonyl solution to -78 °C and add the LIHMDS solution (1.2 equiv) dropwise to
generate the lithium enolate.

After stirring for 30 minutes at -78 °C, transfer the enolate solution to the Schlenk tube
containing the catalyst and aryl halide via cannula.

Allow the reaction to warm to room temperature or heat as required (typically 25-80 °C).

Stir the reaction until completion, as monitored by TLC or GC-MS.
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e Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract with an organic solvent, wash the combined organic layers with brine, and dry over
anhydrous sodium sulfate.

» Concentrate the solution and purify the crude product by column chromatography.[1][16]

Logical Relationship Diagram

Reactants

Aryl Halide (Carbonyl Compound)
\

In situ Enolate
Formation

Key Reagents

LIHMDS Pd Catalyst

Pd-Catalyzed
Cross-Coupling

o-Aryl Carbonyl
Product

Click to download full resolution via product page

Key Steps in LIHMDS-Promoted a-Arylation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific
substrates and reaction scales. Appropriate safety precautions should be taken when handling
all chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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